2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-yloxy)pyridine
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Overview
Description
2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine is a complex organic compound with the molecular formula C16H18ClN3O2. This compound is notable for its unique structure, which includes a pyridine ring substituted with a chloro group and a pyrazolyl-oxy group, further substituted with a cyclopropyl and tetrahydropyran moiety .
Preparation Methods
The synthesis of 2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.
Substitution on the pyrazole ring: The pyrazole ring is then substituted with a cyclopropyl group and a tetrahydropyran moiety.
Formation of the pyridine ring: The pyridine ring is synthesized separately and chlorinated at the 2-position.
Coupling reaction: Finally, the pyrazole derivative is coupled with the chlorinated pyridine under suitable conditions to form the desired compound.
Industrial production methods typically involve optimizing these steps for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-(1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine include other pyrazole and pyridine derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H18ClN3O2 |
---|---|
Molecular Weight |
319.78 g/mol |
IUPAC Name |
2-chloro-4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridine |
InChI |
InChI=1S/C16H18ClN3O2/c17-15-9-13(3-6-18-15)22-14-10-20(12-1-2-12)19-16(14)11-4-7-21-8-5-11/h3,6,9-12H,1-2,4-5,7-8H2 |
InChI Key |
LDLITCZCUWYMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C3CCOCC3)OC4=CC(=NC=C4)Cl |
Origin of Product |
United States |
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